molecular formula C22H18N2OS B412867 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)biphenyl-4-carboxamide CAS No. 296266-10-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)biphenyl-4-carboxamide

Cat. No. B412867
CAS RN: 296266-10-9
M. Wt: 358.5g/mol
InChI Key: NVFZFCBCDKFOKV-UHFFFAOYSA-N
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Description

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)biphenyl-4-carboxamide” is a chemical compound . The compound is a member of the class of benzamides .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site .

Scientific Research Applications

Telomerase Inhibition

The compound has been used in the design, synthesis, and biological evaluation of novel BIBR1532-related analogs targeting telomerase against non-small cell lung cancer . Telomerase is a ribonucleoprotein responsible for maintaining the telomere length and chromosomal integrity of frequently dividing cells . The compound has shown significant inhibitory effect on telomerase enzyme .

Anti-Cancer Research

The compound has been used in anti-cancer research. It has been found to inhibit telomerase inside living cancer cells . This makes it a potential candidate for further research in cancer treatment.

Drug Design

The compound has been used in drug design as pharmacological agents . The new pyrazolone-thiadiazole hybrid molecule has been synthesized using simple, convenient transformations and cheap, commercially available reagents .

Anti-Inflammatory Research

The compound has been evaluated in silico using molecular docking for its anti-inflammatory potency . The docking studies results suggest that the compound is of great interest for further structure optimization and in-depth studies as a possible 5-lipoxygenase (5-LOX) inhibitor .

JNK2 and JNK3 Inhibition

The compound has been identified as a potent inhibitor of JNK2 and JNK3 . These are part of the c-Jun N-terminal kinases (JNK) group, which play a crucial role in cell proliferation, differentiation, and apoptosis .

Anti-Microbial Research

The compound has been used in the synthesis of novel N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide as anti-microbial precursors . The 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile nucleus is a fertile source of bioactivity in the area of drug discovery because of its varied biological activities .

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c23-14-19-18-8-4-5-9-20(18)26-22(19)24-21(25)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFZFCBCDKFOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenylbenzamide

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